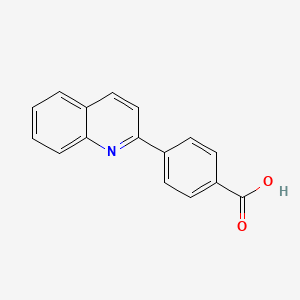

4-(Quinolin-2-YL)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Quinolin-2-yl)benzoic acid is an organic compound with the molecular formula C16H11NO2. It consists of a quinoline ring attached to a benzoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the quinoline ring, which is subsequently functionalized to introduce the benzoic acid moiety .

Another method involves the cyclization of 2-aminobenzophenone with phthalic anhydride under acidic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Quinolin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

4-(Quinolin-2-yl)benzoic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mecanismo De Acción

The mechanism of action of 4-(Quinolin-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

4-(Quinolin-4-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 4-position.

4-(Quinolin-3-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 3-position.

4-(Quinolin-6-yl)benzoic acid: Similar structure but with the quinoline ring attached at the 6-position.

Uniqueness

4-(Quinolin-2-yl)benzoic acid is unique due to the specific positioning of the quinoline ring at the 2-position, which can influence its chemical reactivity and biological activity . This positioning allows for distinct interactions with molecular targets compared to its isomers .

Actividad Biológica

4-(Quinolin-2-YL)benzoic acid, a compound characterized by the presence of a quinoline moiety attached to a benzoic acid structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C16H11NO2

- Structure: The compound consists of a quinoline ring linked to a benzoic acid moiety, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound is known to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. For instance, it interacts with DNA and enzymes, potentially disrupting their functions.

- Protein Interaction: Studies suggest that it may modulate protein degradation pathways, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, enhancing cellular proteostasis .

- Antiviral Activity: Preliminary findings indicate that derivatives of this compound exhibit activity against influenza virus by targeting RNA polymerase subunits .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects on cancer cell lines. For example, derivatives have been tested against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460), showing IC50 values in the low micromolar range .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| COLO205 | This compound | 0.32 |

| H460 | This compound | 0.89 |

Case Studies

- Antiviral Studies: In a study focusing on anti-influenza properties, derivatives of this compound were synthesized and evaluated for their ability to inhibit viral replication. One derivative exhibited an EC50 value of 22.94 µM, indicating moderate antiviral effectiveness .

- In Vitro Evaluations: A comprehensive evaluation of the compound's effects on human foreskin fibroblasts revealed its potential in enhancing proteasomal activity, suggesting applications in anti-aging therapies .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with potential enterohepatic recirculation observed in animal models. However, further studies are needed to fully understand its metabolism and excretion pathways .

Propiedades

IUPAC Name |

4-quinolin-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)17-15/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQTVFZTJQJXMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653499 |

Source

|

| Record name | 4-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132318-11-7 |

Source

|

| Record name | 4-(Quinolin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.